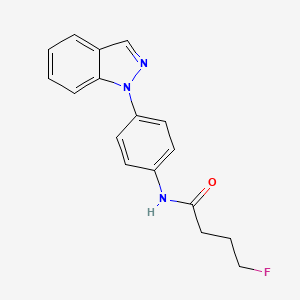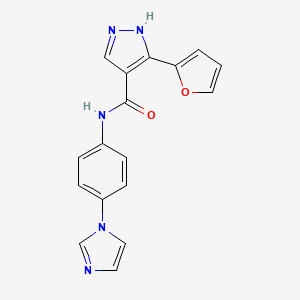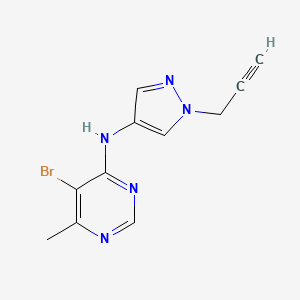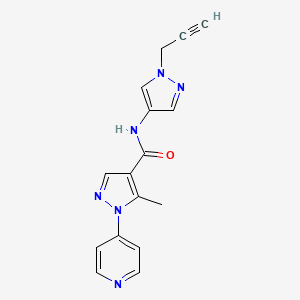
5-methyl-N-(1-prop-2-ynylpyrazol-4-yl)-1-pyridin-4-ylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(1-prop-2-ynylpyrazol-4-yl)-1-pyridin-4-ylpyrazole-4-carboxamide, commonly known as MRS1477, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MRS1477 is a selective and potent antagonist of the P2Y14 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating immune responses and inflammation.
Applications De Recherche Scientifique
MRS1477 has been extensively studied for its potential therapeutic applications in various disease conditions, including inflammation, cancer, and neurodegenerative disorders. The P2Y14 receptor, which is targeted by MRS1477, is involved in the regulation of immune responses and inflammation, making it a potential target for the treatment of inflammatory diseases. MRS1477 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, indicating its potential as an anti-inflammatory agent. In addition, MRS1477 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential anticancer agent. Furthermore, MRS1477 has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, indicating its potential as a therapeutic agent for these conditions.
Mécanisme D'action
MRS1477 exerts its pharmacological effects by selectively antagonizing the P2Y14 receptor, which is a G protein-coupled receptor that is widely expressed in immune cells and other tissues. The P2Y14 receptor is involved in the regulation of immune responses and inflammation by modulating the production of pro-inflammatory cytokines and chemokines. By inhibiting the activity of the P2Y14 receptor, MRS1477 can reduce the production of pro-inflammatory cytokines and chemokines, thereby exerting anti-inflammatory effects. In addition, MRS1477 can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MRS1477 has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the inhibition of cancer cell growth and proliferation, and the induction of neuroprotective effects. In addition, MRS1477 has been shown to have minimal toxicity in vitro and in vivo, indicating its potential as a safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
MRS1477 has several advantages for use in lab experiments, including its high potency and selectivity for the P2Y14 receptor, its relatively low toxicity, and its ability to inhibit the production of pro-inflammatory cytokines and chemokines. However, there are also some limitations to the use of MRS1477 in lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and use.
Orientations Futures
There are several future directions for the study of MRS1477, including the development of more potent and selective P2Y14 receptor antagonists, the investigation of its potential therapeutic applications in other disease conditions, and the exploration of its mechanisms of action and pharmacokinetic properties. In addition, there is a need for further studies to investigate the safety and efficacy of MRS1477 in preclinical and clinical settings, in order to establish its potential as a therapeutic agent for human diseases.
Méthodes De Synthèse
MRS1477 can be synthesized using a multi-step process that involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with propargylamine to form 5-methyl-N-(prop-2-ynyl)pyrazole-4-carboxamide. This compound is then reacted with 4-bromopyridine to form 5-methyl-N-(1-prop-2-ynylpyrazol-4-yl)-1-pyridin-4-ylpyrazole-4-carboxamide, which is the final product. The synthesis of MRS1477 has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
Propriétés
IUPAC Name |
5-methyl-N-(1-prop-2-ynylpyrazol-4-yl)-1-pyridin-4-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c1-3-8-21-11-13(9-18-21)20-16(23)15-10-19-22(12(15)2)14-4-6-17-7-5-14/h1,4-7,9-11H,8H2,2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJYIUKEGYNFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=NC=C2)C(=O)NC3=CN(N=C3)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1-prop-2-ynylpyrazol-4-yl)-1-pyridin-4-ylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

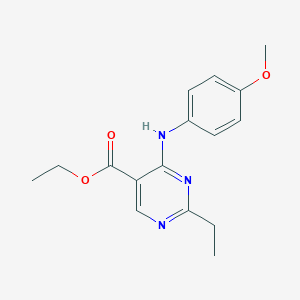
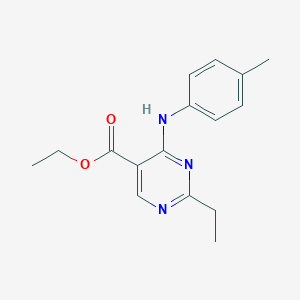
![N-[1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]-4-methoxy-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B7434145.png)
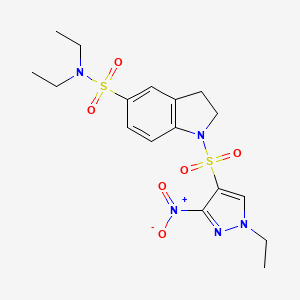
![3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7434160.png)
![Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate](/img/structure/B7434163.png)
![N-[4-[(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434188.png)
![N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434196.png)
![5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7434201.png)
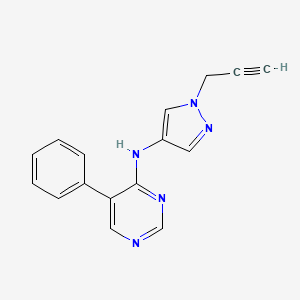
![1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea](/img/structure/B7434219.png)
